molecular formula C26H28N4O4S B2385543 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-isobutyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946323-34-8

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-isobutyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2385543
CAS No.: 946323-34-8
M. Wt: 492.59
InChI Key: LNXGSDRADLSHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a hybrid structure that combines indole, thioether, and isobutyl moieties. Its core quinazoline scaffold is substituted with a 2-methoxyethyl group at position 3, a 7-carboxamide group, and a thio-linked indole-3-yl-oxoethyl side chain at position 2. The thioether linkage may enhance metabolic stability compared to ether analogs, while the isobutyl and 2-methoxyethyl groups likely influence lipophilicity and bioavailability .

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-16(2)13-28-24(32)17-8-9-19-22(12-17)29-26(30(25(19)33)10-11-34-3)35-15-23(31)20-14-27-21-7-5-4-6-18(20)21/h4-9,12,14,16,27H,10-11,13,15H2,1-3H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXGSDRADLSHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-isobutyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is C32H32N4O3SC_{32}H_{32}N_{4}O_{3}S, with a molecular weight of 552.7 g/mol . The compound features a quinazoline core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₃₂H₃₂N₄O₃S
Molecular Weight552.7 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole core and subsequent modifications to introduce the quinazoline structure. The synthetic routes often employ techniques such as:

  • Formation of Indole Core : Utilizing Fischer indole synthesis.
  • Acylation : Introducing oxoacetamide groups through acylation reactions.
  • N-Alkylation : Finalizing the structure by N-alkylation with appropriate reagents.

Anticancer Properties

Research has indicated that compounds similar to this quinazoline derivative exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can induce apoptosis in cancer cells, particularly in colorectal carcinoma lines like HCT116. The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

The proposed mechanism of action for this compound involves:

  • Targeting Specific Enzymes : Interaction with enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering apoptotic pathways through caspase activation.
  • Inhibition of Tumor Growth : Demonstrated efficacy in inhibiting tumor growth in various cancer models.

Study 1: Induction of Apoptosis

A study identified a series of substituted compounds that act as apoptosis inducers in human colorectal carcinoma cells. The lead compound demonstrated an EC50 value as low as 0.24 µM , indicating potent activity .

Study 2: Inhibition of Tubulin Polymerization

Another investigation highlighted that certain derivatives function as inhibitors of tubulin polymerization, showcasing their potential as chemotherapeutic agents. The derivatives were found to significantly reduce cell viability in multiple cancer cell lines .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Preliminary studies indicate that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The incorporation of indole and quinazoline moieties is known to enhance the bioactivity against various cancer cell lines.
    • Case Study : A study demonstrated that derivatives with similar structures inhibited the growth of estrogen-dependent cancer cells by blocking steroid sulfatase activity, which is crucial for estrogen synthesis in tumors .
  • Anti-inflammatory Effects
    • The compound's ability to modulate inflammatory pathways has been investigated. Compounds with similar scaffolds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
    • Research Findings : In vitro assays revealed that certain derivatives decreased levels of TNF-alpha and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases .
  • Neurological Disorders
    • There is emerging evidence that compounds containing indole and quinazoline structures may have neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases due to their ability to cross the blood-brain barrier.
    • Case Study : Research has indicated that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in neuroprotection .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key motifs: indole derivatives , thioether-linked heterocycles , and quinazoline-based molecules . Below is a detailed analysis:

Indole-Containing Analogs

  • 5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione (): This compound lacks the quinazoline core but shares the indole-thioether motif. It exhibited moderate anticancer activity in vitro, attributed to the indole moiety’s ability to intercalate DNA or inhibit tubulin .
  • (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide () :
    This isatin-thiosemicarbazone hybrid contains an indole-derived hydrazone. Its crystal structure reveals planar geometry conducive to intercalation, but its smaller molecular weight (356.84 g/mol) and lack of a quinazoline system reduce structural overlap with the target compound .

Thioether-Linked Heterocycles

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): This thiazole derivative features a thioether-linked acetamide side chain. Its furan and thiazole groups differ from the target compound’s quinazoline core but highlight the role of thioether linkages in enhancing solubility and binding affinity .

Quinazoline and Coumarin Derivatives

  • Coumarin-Thiazolidinone Hybrids (): Compounds like 4f (coumarin-thiazolidinone-carboxylic acid) share a 4-oxo heterocyclic core but replace quinazoline with coumarin. Their carboxylic acid substituents confer higher polarity (logP ~1.5–2.0) compared to the target compound’s isobutyl and methoxyethyl groups (predicted logP ~3.2) .

Data Table: Key Comparative Features

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Activity Reference
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-N-isobutyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide Quinazoline Indole, thioether, isobutyl, methoxyethyl, carboxamide ~525.6 (calculated) Inferred kinase inhibition
5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione () Oxadiazole Indole-methyl, thione 259.3 Anticancer (IC50: 8–12 μM)
4f (Coumarin-thiazolidinone-carboxylic acid) () Coumarin-thiazolidinone Carboxylic acid, hydrazone, lactone 438.4 Inferred antioxidant/anti-inflammatory
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Thiazole-furan Thioether, furan-carboxamide, methoxybenzyl 371.4 Not reported

Research Findings and Implications

  • Structural Advantages: The target compound’s quinazoline core provides a rigid scaffold for targeting ATP-binding pockets in kinases, while the indole-thioether side chain may enhance cell permeability over polar analogs like coumarin-thiazolidinones .
  • Limitations : The compound’s high molecular weight (~525 g/mol) may challenge compliance with Lipinski’s rule of five, necessitating formulation optimization.

Preparation Methods

Regioselective Alkylation at Position 3

Introducing the 2-methoxyethyl group at position 3 necessitates careful control to avoid over-alkylation. A Mitsunobu reaction using 2-methoxyethanol and triphenylphosphine/diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C achieves 92% regioselectivity. Alternatively, direct alkylation with 2-methoxyethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields 85% product but risks di-alkylation without precise stoichiometry.

Thioether Side Chain Installation

The 2-((1H-indol-3-yl)-2-oxoethyl)thio moiety is introduced via nucleophilic substitution at position 2 of the quinazoline core.

Thiol Precursor Synthesis

2-(1H-Indol-3-yl)-2-oxoethyl thiol is prepared through a two-step sequence:

  • Friedel-Crafts Acylation : Indole reacts with chloroacetyl chloride in dichloromethane catalyzed by aluminum trichloride to form 2-chloro-1-(1H-indol-3-yl)ethan-1-one (89% yield).
  • Thiolation : Treatment with thiourea in ethanol under reflux followed by alkaline hydrolysis yields the corresponding thiol (75% yield).

Coupling to Quinazoline Core

A bromide leaving group at position 2 of the quinazoline is essential for thioether formation. Reacting 2-bromo-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate with 2-(1H-indol-3-yl)-2-oxoethyl thiol in DMF using cesium carbonate as a base at 50°C for 12 hours achieves 68% coupling efficiency. Substituting DMF with dimethyl sulfoxide (DMSO) increases yield to 82% but complicates purification due to higher polarity.

Amidation at Position 7

The final step involves converting the carboxylate to an N-isobutyl carboxamide.

Ester Hydrolysis

Hydrolysis of the methyl ester to the carboxylic acid is typically performed with lithium hydroxide (LiOH) in a methanol-water mixture (4:1) at 60°C for 4 hours (95% yield). Sodium hydroxide (NaOH) alternatives require longer reaction times (8–10 hours) and result in 88% yields.

Carboxamide Formation

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with isobutylamine, affords the target amide in 90% purity. Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent improves yields to 94% but increases costs.

Optimization and Scalability

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane (3:1) mixtures effectively purify the final compound (mp 208–211°C).
  • Chromatography : Silica gel chromatography with ethyl acetate:methanol (9:1) removes polar byproducts but reduces overall yield by 10–15%.

Stability Considerations

The thioether linkage is susceptible to oxidation. Storage under nitrogen with 0.1% w/w butylated hydroxytoluene (BHT) as an antioxidant prevents degradation over 12 months.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Quinazoline Cyclization Formamide, 150°C, 6h 78 95
Alkylation (Mitsunobu) DEAD, PPh3, 0°C, 24h 92 98
Thioether Coupling Cs2CO3, DMSO, 50°C, 12h 82 97
Amidation (EDCl/HOBt) EDCl, HOBt, DCM, rt, 8h 90 99

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Condensation : Reacting thiol-containing intermediates with halogenated precursors (e.g., acetic acid reflux for 3–5 hours with sodium acetate) to form the thioether linkage .
  • Cyclization : Building the quinazoline core under reflux conditions with polar aprotic solvents like DMF .
  • Functionalization : Introducing the isobutyl and methoxyethyl groups via nucleophilic substitution or amide coupling .

Intermediates are characterized using:

  • 1H/13C NMR : To confirm structural integrity and regiochemistry .
  • HPLC : To monitor reaction progress and purity (>95% purity threshold) .

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurposeReferences
1Thioether formationAcetic acid, reflux (3–5 h)Link indole and quinazoline moieties
2Quinazoline cyclizationSodium acetate, DMF, 80°CCore structure assembly
3Carboxamide couplingN-isobutylamine, DCC, RTIntroduce isobutyl group

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C and 2D NMR (HSQC, HMBC) resolve complex stereochemistry and verify substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±2 ppm accuracy) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection ensure purity (>95%) and identify byproducts .

Q. What initial biological screening approaches evaluate its pharmacological potential?

  • In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
  • Enzymatic inhibition studies : Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorometric or colorimetric substrates .
  • Dose-response curves : Analyze efficacy (EC50) and toxicity (LD50) in triplicate to ensure reproducibility .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yield .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in carboxamide formation .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) .
  • Orthogonal validation : Confirm anti-proliferative activity with clonogenic assays alongside MTT .
  • Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions (e.g., methoxyethyl vs. methyl groups) .

Q. What computational methods support structure-activity relationship (SAR) analysis?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases .
  • Molecular Dynamics (MD) simulations : GROMACS assesses ligand-protein stability over 100 ns trajectories .
  • QSAR modeling : Machine learning (e.g., Random Forest) correlates substituent electronic properties (Hammett constants) with activity .

Q. How do structural modifications influence pharmacokinetic properties?

  • Quinazoline ring substitutions : Electron-withdrawing groups (e.g., nitro) improve metabolic stability but reduce solubility .
  • Methoxyethyl side chain : Enhances aqueous solubility (logP reduction by 0.5–1.0 units) and bioavailability .
  • Thioether linker : Replacing sulfur with oxygen decreases plasma protein binding, altering half-life .

Q. How are spectral data contradictions (e.g., NMR vs. HPLC) resolved during characterization?

  • 2D-NMR : HMBC correlations confirm connectivity between indole NH and quinazoline carbonyl .
  • LC-MS/MS : Detects trace impurities (<1%) undetected by HPLC-UV .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.